
4-bromo-3-iodo-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-iodo-N,N-dimethylaniline typically involves the bromination and iodination of N,N-dimethylaniline. One common method is the regioselective bromination of activated aromatic substrates using N-bromosuccinimide (NBS) over HZSM-5, followed by iodination using an appropriate iodine source . The reaction conditions often include the use of solvents like methanol and specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized aromatic compounds.
科学的研究の応用
4-Bromo-3-iodo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving aromatic amines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-bromo-3-iodo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but lacks the iodine atom.
3-Bromo-N,N-dimethylaniline: Similar structure but with bromine at a different position.
4,4’-Methylenebis(3-bromo-N,N-dimethylaniline): Contains two brominated N,N-dimethylaniline units linked by a methylene bridge.
Uniqueness
4-Bromo-3-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens can enhance the compound’s ability to participate in specific reactions and interact with biological targets.
特性
分子式 |
C8H9BrIN |
|---|---|
分子量 |
325.97 g/mol |
IUPAC名 |
4-bromo-3-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrIN/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |
InChIキー |
DVPYPSJFYFHXER-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


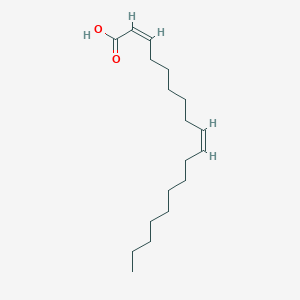
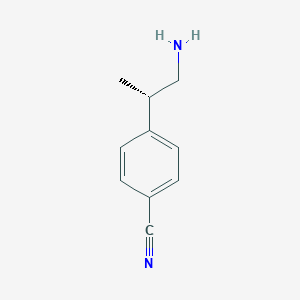

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360790.png)
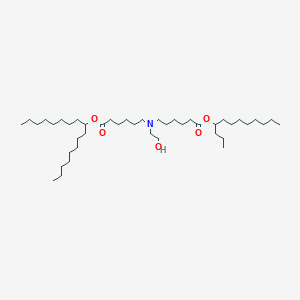
![2-Methyl-3-[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360798.png)
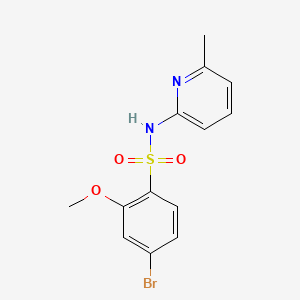
![Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13360824.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)
![2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13360830.png)

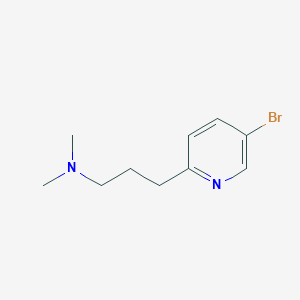

![2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
